Hericenone H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Hericenone H can be extracted from the fruiting bodies of Hericium erinaceus using ethanol as a solvent . The extraction process involves dispersing the mushroom samples in ethanol, followed by ultrasonic treatment and filtration . The compound can then be isolated and purified using high-performance liquid chromatography (HPLC) with diode array detection (DAD) .
Industrial Production Methods: Currently, the primary method of obtaining this compound is through the extraction from natural sources, specifically the Hericium erinaceus mushroom . Industrial-scale production methods are still under development, focusing on optimizing the extraction and purification processes to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hericenone H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry:
Biology:
- Promotes the synthesis of nerve growth factor (NGF), which is crucial for the growth and maintenance of neurons .
Medicine:
- Exhibits neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
- Reduces oxidative stress and inflammation, contributing to its therapeutic potential .
Industry:
Mechanism of Action
Hericenone H exerts its effects primarily through the stimulation of nerve growth factor (NGF) synthesis . It activates several molecular pathways, including the RE1α/TRAF2, JNK1/2, and p38 MAPK pathways . These pathways regulate various factors such as CHOP, IKB-β, NF-κB, Fas, and Bax, which are involved in apoptosis and neuroprotection . Additionally, this compound inhibits β-amyloid cytotoxicity and protects nerve cells from oxidative and endoplasmic reticulum stress .
Comparison with Similar Compounds
Hericenone A: Known for its cytotoxic properties.
Hericenone B: Exhibits neuroprotective effects similar to Hericenone H.
Hericenone C: Promotes NGF synthesis.
Hericenone D: Has anti-inflammatory properties.
Hericenone E: Known for its antioxidant activity.
Hericenone F and G: Both have been studied for their potential neurotrophic effects.
This compound stands out due to its potent neuroprotective and neurotrophic properties, making it a promising candidate for further research and development in the field of neurodegenerative disease treatment .
Properties
CAS No. |
141973-37-7 |
---|---|
Molecular Formula |
C37H54O6 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
[8-formyl-5-methoxy-2-methyl-2-(4-methyl-2-oxopent-3-enyl)-3,4-dihydrochromen-7-yl]methyl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C37H54O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35(40)42-28-30-25-34(41-5)32-22-23-37(4,26-31(39)24-29(2)3)43-36(32)33(30)27-38/h10-11,13-14,24-25,27H,6-9,12,15-23,26,28H2,1-5H3/b11-10+,14-13+ |
InChI Key |
WQODVCURNLADTH-IWCZYTNJSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC(=C2CCC(OC2=C1C=O)(C)CC(=O)C=C(C)C)OC |
Origin of Product |
United States |
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